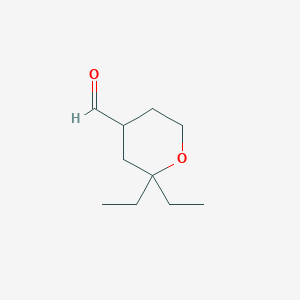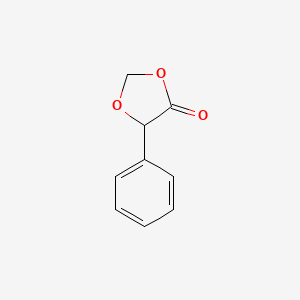![molecular formula C12H8S2 B14693724 2-Phenylthieno[2,3-b]thiophene CAS No. 35022-10-7](/img/structure/B14693724.png)
2-Phenylthieno[2,3-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylthieno[2,3-b]thiophene is a heterocyclic compound with the molecular formula C12H8S2 and a molecular weight of 216.322 g/mol . This compound is part of the thienothiophene family, which is known for its unique electronic properties and applications in various fields such as organic electronics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthieno[2,3-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the sequential directed nucleophilic addition, side chain deprotonation, nucleophilic addition, and cyclization using a nitrogen or sulfur moiety as an internal nucleophile . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalytic vapour-phase reactions and other scalable synthetic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Phenylthieno[2,3-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various organometallic compounds are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienothiophenes .
Scientific Research Applications
2-Phenylthieno[2,3-b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylthieno[2,3-b]thiophene involves its interaction with various molecular targets and pathways. The compound’s electron-rich structure allows it to participate in π-π stacking interactions, which are crucial for its role in organic electronics. In biological systems, it may interact with enzymes and receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-b]thiophene
- Dithieno[2,3-b;2’,3’-d]thiophene
- Thieno[3,4-b]thiophene
Uniqueness
2-Phenylthieno[2,3-b]thiophene is unique due to its specific electronic properties and structural features. The presence of a phenyl group enhances its conjugation and stability, making it a valuable compound for various applications .
Properties
CAS No. |
35022-10-7 |
|---|---|
Molecular Formula |
C12H8S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
5-phenylthieno[2,3-b]thiophene |
InChI |
InChI=1S/C12H8S2/c1-2-4-9(5-3-1)11-8-10-6-7-13-12(10)14-11/h1-8H |
InChI Key |
AGTDWOWCGBRADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
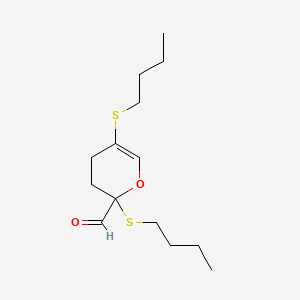
stannane](/img/structure/B14693653.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)

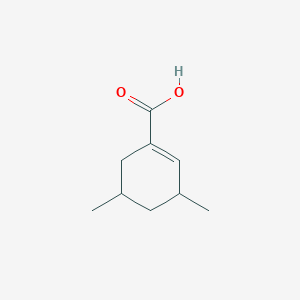
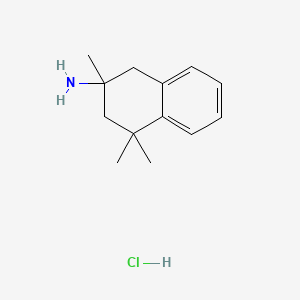
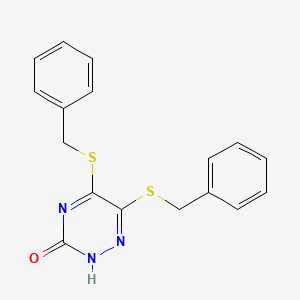
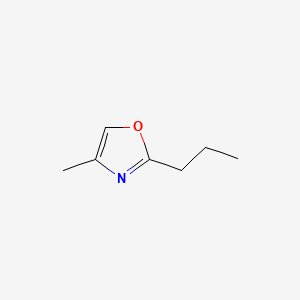
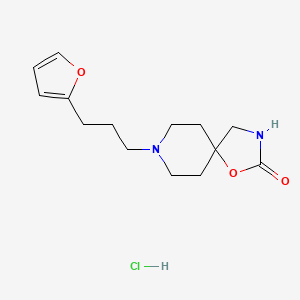
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
